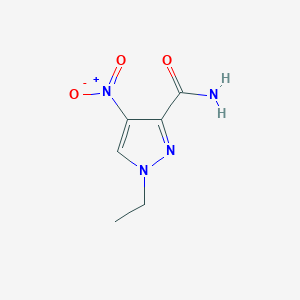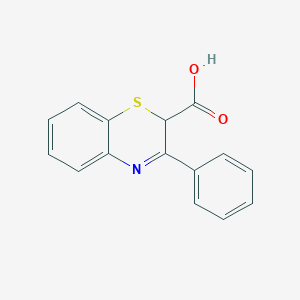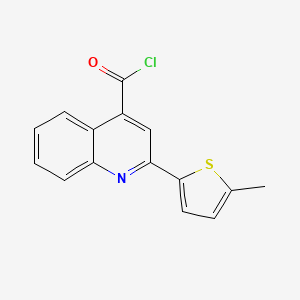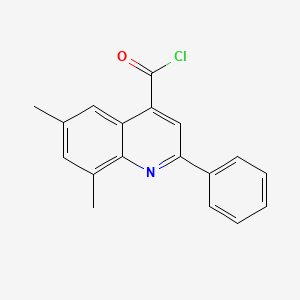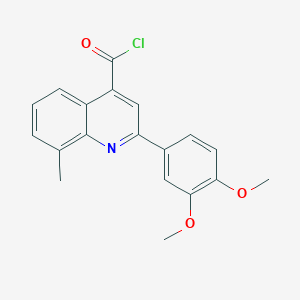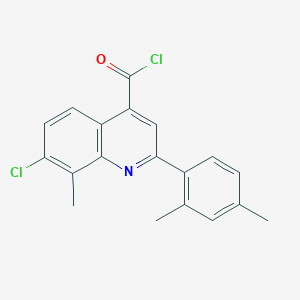
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound “7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative . It has a molecular formula of C19H15Cl2NO .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core with chlorine, methyl, and carbonyl chloride substituents . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular weight, and toxicity information are not explicitly mentioned in the retrieved sources .Aplicaciones Científicas De Investigación
1. Lithium Chloride-Induced Solvolysis
The compound undergoes lithium chloride-induced solvolysis in acetic acid, a process observed in similar cyclopalladated ligands with cyclopalladated N,N-dialkylbenzylamines, azobenzene, 8-methylquinoline, and others. This process is significant in the synthesis of non-palladated ligands and dinuclear complexes (Ryabov, 1984).
2. Formation of Metal Complexes
8-methylquinoline (a related compound) is involved in forming complexes with palladium(II). These complexes are used for understanding metal-ligand interactions, which are crucial in the development of various metal-based catalysts and pharmaceuticals (Deeming, Rothwell, Hursthouse, & New, 1978).
3. Synthesis of Chiral Pt(II)/Pd(II) Pincer Complexes
A derivative of this compound has been used in the synthesis of chiral Pt(II)/Pd(II) pincer complexes. These complexes exhibit intramolecular C–H⋯Cl hydrogen bonding and are used in asymmetric catalysis, such as in aldol and silylcyanation reactions (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).
4. Photophysical Properties in Complexes
8-methylquinoline, closely related to the compound , is studied for its role in the photophysical properties of rhenium tricarbonyl complexes. Such studies are pivotal for developing optoelectronic materials and understanding the electronic structure of metal-organic frameworks (Albertino, Garino, Ghiani, Gobetto, Nervi, Salassa, Rosenberg, Sharmin, Viscardi, Buscaino, Croce, & Milanesio, 2007).
Propiedades
IUPAC Name |
7-chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-5-13(11(2)8-10)17-9-15(19(21)23)14-6-7-16(20)12(3)18(14)22-17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUUJKXBNSGTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





